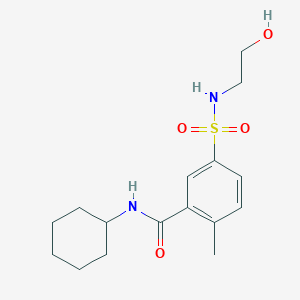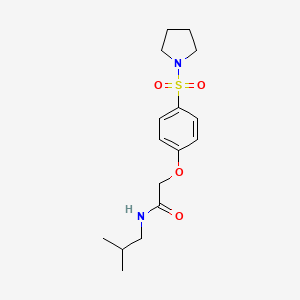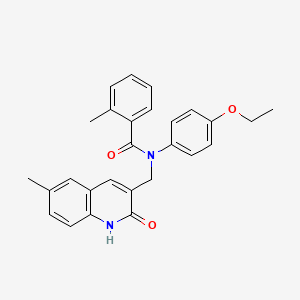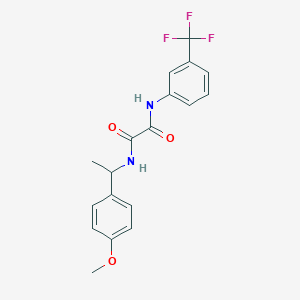
N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CX5461 is a small molecule inhibitor that targets RNA polymerase I (Pol I), an enzyme responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. Overexpression of Pol I has been observed in many types of cancer, making it an attractive target for anticancer therapy. CX5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
CX5461 binds to a specific pocket on the Pol I enzyme, inhibiting its activity and leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis. This ultimately leads to cell death, as cancer cells are highly dependent on N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis for their rapid proliferation.
Biochemical and Physiological Effects
In addition to its effects on N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis, CX5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX5461 has also been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One advantage of CX5461 is its specificity for Pol I, which reduces the risk of off-target effects. However, CX5461 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CX5461 has been shown to have variable efficacy in different types of cancer, which may limit its potential as a broad-spectrum anticancer agent.
将来の方向性
Several future directions for research on CX5461 include:
1. Combination therapy: CX5461 has shown synergistic effects with other anticancer agents, and further studies are needed to identify the optimal combination regimens.
2. Biomarker identification: CX5461 has been shown to be more effective in certain types of cancer, and identifying biomarkers that predict response to CX5461 could help guide treatment decisions.
3. Resistance mechanisms: Resistance to CX5461 has been observed in some preclinical models, and understanding the mechanisms of resistance could help identify strategies to overcome this limitation.
4. Clinical trials: CX5461 is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, CX5461 is a promising anticancer agent that targets RNA polymerase I and has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and determine its safety and efficacy in clinical trials.
合成法
The synthesis of CX5461 involves several steps, including the reaction of 2-methylbenzamide with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-chloroethanol to form the sulfamate ester, which is hydrolyzed to give CX5461.
科学的研究の応用
CX5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these models, CX5461 has been shown to inhibit Pol I activity, leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis and ultimately cell death. CX5461 has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
N-cyclohexyl-5-(2-hydroxyethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-7-8-14(23(21,22)17-9-10-19)11-15(12)16(20)18-13-5-3-2-4-6-13/h7-8,11,13,17,19H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJVGPADKWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-[(2-hydroxyethyl)sulfamoyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)


![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)

![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)